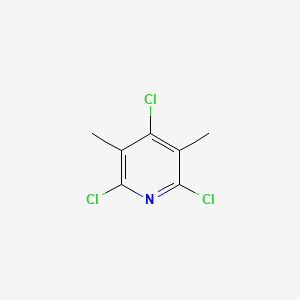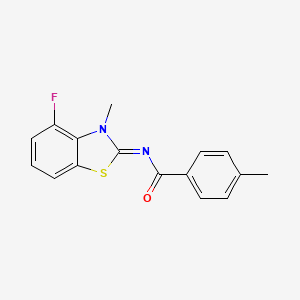
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, also known as FM-BTA-1, is a small molecule inhibitor that has shown potential in various scientific research applications.
科学的研究の応用
Antimicrobial Applications
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide and its derivatives exhibit promising antimicrobial activities. Research by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the 4th position of the benzoyl group, showcasing significant antimicrobial efficacy against various bacterial and fungal strains. The presence of the fluorine atom was essential for enhancing the antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , have shown potent cytotoxic effects in vitro against certain human breast cancer cell lines, as evidenced by research conducted by Hutchinson et al. (2001). This study found that fluorinated derivatives were particularly effective, suggesting a potential pathway for developing new antitumor therapies (Hutchinson et al., 2001).
Benzodiazepine Receptor Agonism
A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, which share structural similarities with N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, demonstrated considerable anticonvulsant activity. This suggests a potential application of such compounds in developing therapies targeting benzodiazepine receptors for neurological conditions (Faizi et al., 2017).
Photochemical and Photophysical Properties
Research into novel radioligands for positron emission tomography (PET) imaging, such as the study by Fujinaga et al. (2012), indicates the utility of benzothiazole derivatives in medical imaging. While not directly linked to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, these findings suggest potential applications in designing imaging agents for various neurological and oncological conditions (Fujinaga et al., 2012).
Nucleophilic Aroylation
The study by Suzuki et al. (2008) on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, including compounds structurally related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, underscores the potential of these compounds in synthetic organic chemistry. This research opens up avenues for synthesizing polysubstituted benzophenones, which have various applications in pharmaceutical and materials science (Suzuki et al., 2008).
作用機序
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activities . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .
Mode of Action
The compound likely interacts with its targets by binding to the active sites, thereby inhibiting their function. In the case of FtsZ, it disrupts the GTPase activity and dynamic assembly, which are crucial for bacterial cell division .
Biochemical Pathways
The inhibition of FtsZ disrupts the formation of the Z-ring, a structure necessary for bacterial cytokinesis. This leads to the inhibition of bacterial cell division, affecting the bacterial cell cycle and growth .
Pharmacokinetics
The benzothiazole core is known for its good bioavailability and metabolic stability .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of cell division. This could potentially lead to bacterial cell death .
特性
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFSLDTCKAHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
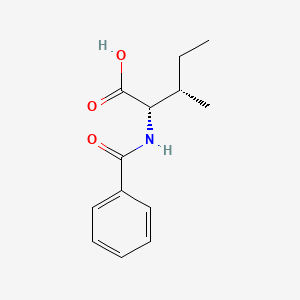

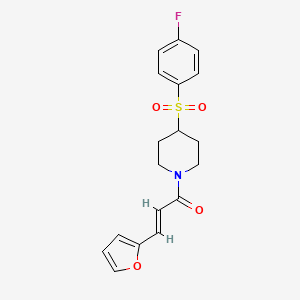
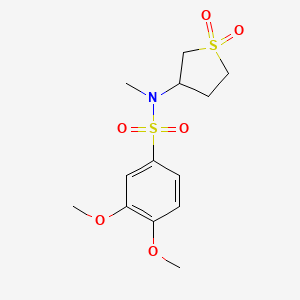
![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

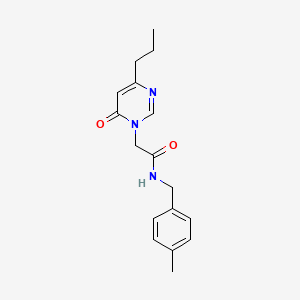

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)
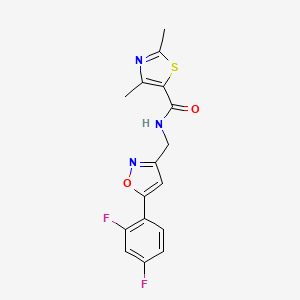
![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)
